Cas no 42332-45-6 (3-chloro-1-azabicyclo[2.2.2]octane)
![3-chloro-1-azabicyclo[2.2.2]octane structure](https://it.kuujia.com/scimg/cas/42332-45-6x500.png)
42332-45-6 structure
Nome del prodotto:3-chloro-1-azabicyclo[2.2.2]octane
3-chloro-1-azabicyclo[2.2.2]octane Proprietà chimiche e fisiche
Nomi e identificatori
-
- SCHEMBL1542700
- 3-Chloroquinuclidine
- DTXSID90902887
- NoName_3463
- L4X86P2YNC
- 1-Azabicyclo[2.2.2]octane, 3-chloro-
- 3-Chloro-1-azabicyclo(2.2.2)octane
- NOLVABYTFMDREN-UHFFFAOYSA-N
- Quinuclidine, 3-chloro-
- 42332-45-6
- 3-Chloro-1-azabicyclo[2.2.2]octane
- 3-Chloroquinuclidine #
- AKOS009156764
- 3-chloro-1-azabicyclo[2.2.2]octane
-
- Inchi: InChI=1S/C7H12ClN/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2
- Chiave InChI: NOLVABYTFMDREN-UHFFFAOYSA-N
- Sorrisi: C1CN2CCC1C(C2)Cl
Proprietà calcolate
- Massa esatta: 145.065827
- Massa monoisotopica: 145.065827
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 108
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 3.2
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.15
- Punto di ebollizione: 201.9°Cat760mmHg
- Punto di infiammabilità: 75.9°C
3-chloro-1-azabicyclo[2.2.2]octane Letteratura correlata
-
Oliver R. Maguire,Bethany Taylor,Eleanor M. Higgins,Matthew Rees,Steven L. Cobb,Nigel S. Simpkins,Christopher J. Hayes,AnnMarie C. O'Donoghue Chem. Sci. 2020 11 7722
-
2. Spontaneous and base-catalysed elimination from 1-ferrocenylalkyl cationsClifford A. Bunton,Nelson Carrasco,Faegh Davoudzadeh,William E. Watts J. Chem. Soc. Perkin Trans. 2 1981 924
-
3. Aminolysis of sulfamate esters in non-aqueous solvents. Evidence consistent with a concerted E2-type mechanismWilliam J. Spillane,Geraldine Hogan,Paul McGrath,Joseph King,Chris Brack J. Chem. Soc. Perkin Trans. 2 1996 2099
-
4. Nucleophilicity towards a saturated carbon atom: rate constants for the aminolysis of methyl 4-nitrobenzenesulfonate in aqueous solution. A comparison of the n and N + parameters for amine nucleophilicityJohn W. Bunting,Jacqueline M. Mason,Christina K. M. Heo + parameters for amine nucleophilicity. John W. Bunting Jacqueline M. Mason Christina K. M. Heo J. Chem. Soc. Perkin Trans. 2 1994 2291
-
5. “Symmetrical” and asymmetrical (NH ? N)+ hydrogen bonds. Infrared investigationsBogumil Brzezinski,Georg Zundel J. Chem. Soc. Faraday Trans. 2 1976 72 2127
42332-45-6 (3-chloro-1-azabicyclo[2.2.2]octane) Prodotti correlati
- 1154967-05-1(2-Amino-N-methyl-N-thiophen-3-ylmethyl-acetamide)
- 765914-93-0(1H-Indazole, 5-methoxy-1-(2-methylpropyl)-)
- 872855-17-9(1-(2-ethylpiperidin-1-yl)-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}ethane-1,2-dione)
- 1227606-44-1(2-Chloro-6-(3-fluorophenyl)nicotinaldehyde)
- 2094362-25-9(1-{1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl}prop-2-en-1-one)
- 1261467-66-6(3-Chloro-3'-(trifluoromethyl)biphenyl-2-methanol)
- 1261229-51-9([1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol)
- 1806053-32-6(Ethyl 6-(difluoromethyl)-2,3-dimethoxypyridine-5-carboxylate)
- 1235441-58-3(2-(Benzyloxy)benzimidamide hydrochloride)
- 100674-51-9(5-chloro-1,3-dimethyl-1H-pyrazol-4-amine)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti
